[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate
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Overview
Description
Rifabutin is a bactericidal antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex infections. It belongs to the rifamycin family of antibiotics and works by inhibiting DNA-dependent RNA polymerase in bacteria, thereby blocking RNA synthesis and leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifabutin is synthesized from rifamycin S, a semi-synthetic derivative. The preparation involves several steps, including the bromination of rifamycin S to form 3-bromine rifamycin-S, followed by further chemical modifications . The reaction conditions typically involve the use of bromine, potassium bromide, and ethyl acetate, with subsequent cooling, acid addition, and crystallization .
Industrial Production Methods
Industrial production of rifabutin involves large-scale synthesis using similar chemical routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Rifabutin undergoes various chemical reactions, including:
Oxidation: Rifabutin is stable under oxidative conditions.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Rifabutin can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the rifabutin molecule .
Scientific Research Applications
Rifabutin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibiotic synthesis and mechanisms.
Biology: Investigated for its effects on bacterial RNA polymerase and its role in bacterial cell death.
Medicine: Widely used in the treatment of tuberculosis and Mycobacterium avium complex infections, particularly in patients with HIV/AIDS
Mechanism of Action
Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in bacteria. This enzyme is crucial for the synthesis of RNA, and its inhibition leads to the suppression of RNA synthesis and subsequent bacterial cell death. Rifabutin specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it highly effective against bacterial infections .
Comparison with Similar Compounds
Rifabutin is often compared with other rifamycin antibiotics, such as rifampin and rifapentine. While all these compounds share a similar mechanism of action, rifabutin is unique in its pharmacokinetic properties and spectrum of activity:
Rifapentine: Has a longer half-life compared to rifabutin, making it suitable for less frequent dosing schedules.
Rifabutin is particularly valuable for patients who cannot tolerate rifampin, such as those on antiretroviral therapy for HIV/AIDS .
Conclusion
Rifabutin is a versatile and potent antibiotic with significant applications in the treatment of tuberculosis and Mycobacterium avium complex infections. Its unique properties and mechanisms make it an essential tool in both clinical and research settings.
Properties
Molecular Formula |
C46H62N4O11 |
---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14+/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |
InChI Key |
AZFBLLCNOQPJGJ-NYGPAKPVSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Origin of Product |
United States |
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